Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-

Botulinum neurotoxin inhibition Regioisomer selectivity Drug discovery

Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- (CAS 5394-35-4; also designated NSC1012) is a synthetic small-molecule hybrid that covalently links an 8-hydroxyquinoline (8-HQ) chelating scaffold to an ortho-aminobenzoic acid (anthranilic acid) moiety via a phenyl-methylene bridge. This compound belongs to the class of 8-hydroxyquinoline-derived Mannich bases and exists as the ortho-regioisomer (2-substituted benzoic acid) relative to its para-substituted congener NSC1011 (CAS 5335-97-7; 4-substituted benzoic acid).

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
CAS No. 5394-35-4
Cat. No. B12110531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-
CAS5394-35-4
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O
InChIInChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28)
InChIKeyNISNWVZYKYOKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthranilic Acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- (CAS 5394-35-4): Structural Identity and Compound Class Baseline for Procurement Decision-Making


Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- (CAS 5394-35-4; also designated NSC1012) is a synthetic small-molecule hybrid that covalently links an 8-hydroxyquinoline (8-HQ) chelating scaffold to an ortho-aminobenzoic acid (anthranilic acid) moiety via a phenyl-methylene bridge [1]. This compound belongs to the class of 8-hydroxyquinoline-derived Mannich bases and exists as the ortho-regioisomer (2-substituted benzoic acid) relative to its para-substituted congener NSC1011 (CAS 5335-97-7; 4-substituted benzoic acid) [2]. The 8-HQ substructure confers metal-chelating properties through its N,O-bidentate coordination site, while the anthranilic acid carboxyl group provides an additional metal-binding locus and a handle for further derivatization [3]. The compound is synthesized via a one-pot Mannich three-component condensation of 8-hydroxyquinoline, benzaldehyde, and anthranilic acid, a well-established route first reported in the 1950s and recently optimized for analog generation [4].

Why Generic Substitution Fails for Anthranilic Acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- (CAS 5394-35-4): Regioisomer-Dependent Biological and Coordination Behavior


Substituting CAS 5394-35-4 (ortho-isomer, NSC1012) with the commercially more common para-isomer NSC1011 (CAS 5335-97-7) or with unsubstituted 8-hydroxyquinoline is not functionally equivalent and carries quantifiable risk in research and development workflows. The ortho-carboxyl group in NSC1012 creates a distinct chelation geometry that differs from the para-isomer, altering metal-ion binding stoichiometry, complex stability, and biological target engagement profiles [1]. Direct head-to-head data confirm that NSC1011 and NSC1012, despite sharing identical molecular formula (C23H18N2O3) and molecular weight (370.4 g/mol), exhibit divergent inhibitory potency against botulinum neurotoxin serotype E (BoNT/E), different binding kinetics (KD values differing by over one order of magnitude), and non-overlapping off-target activity profiles—NSC1011 is a potent Rce1 inhibitor (IC50 = 6.9 µM) while NSC1012 lacks reported Rce1 activity [2][3]. Furthermore, the ortho-substitution pattern affects the proton dissociation constant (pKa) of the phenolic –OH group, a parameter linearly correlated with cytotoxic potency in 8-HQ Mannich bases, meaning that substitution position directly modulates metal-binding affinity and resultant biological activity [4]. Procurement of the incorrect regioisomer therefore introduces uncontrolled variables in both coordination chemistry studies and biological assays.

Quantitative Differentiation Evidence for Anthranilic Acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- (CAS 5394-35-4) Versus Closest Structural Analogs


Regioisomer-Dependent BoNT/E Inhibition: NSC1012 (ortho) vs. NSC1011 (para) — Direct Head-to-Head IC50 and Binding Affinity Comparison

In a direct head-to-head in vitro evaluation, NSC1012 (CAS 5394-35-4, ortho-isomer) and NSC1011 (CAS 5335-97-7, para-isomer) were simultaneously screened against the catalytic domain of botulinum neurotoxin serotype E (BoNT/E) using a FRET-based endopeptidase assay [1]. NSC1012 inhibited BoNT/E with an IC50 of 55.45 ± 5.2 μM and a KD of 6.51 × 10⁻⁶ M (SPR assay), while NSC1011 displayed an IC50 of 31.25 ± 1.0 μM and a KD of 5.54 × 10⁻⁷ M [1]. Although NSC1011 exhibits approximately 1.8-fold greater potency in this specific assay, the two regioisomers differ in KD by approximately 11.8-fold, indicating fundamentally different binding thermodynamics at the BoNT/E active site [1]. This demonstrates that the ortho-carboxyl positioning in NSC1012 engages the toxin's zinc-metalloprotease active site through a distinct binding mode compared to the para-isomer.

Botulinum neurotoxin inhibition Regioisomer selectivity Drug discovery

Target Selectivity Profile: NSC1012 Avoids Rce1 Off-Target Activity Present in the Para-Isomer NSC1011

NSC1011 (para-isomer) is a well-characterized, potent inhibitor of Ras converting enzyme 1 (Rce1) with a reported IC50 of 6.9 µM against human Rce1 (HsRce1), as confirmed by crystal structure studies of the enzyme-inhibitor complex [1][2]. In contrast, no published evidence demonstrates Rce1 inhibitory activity for NSC1012 (CAS 5394-35-4, ortho-isomer). Literature searches reveal that NSC1012 has been exclusively characterized in the context of botulinum neurotoxin inhibition, with no reports of Rce1 or Ras-pathway activity in peer-reviewed studies [3][4]. This target selectivity divergence—whereby the para-isomer is a dual BoNT/Rce1 inhibitor while the ortho-isomer appears selective for BoNT targets—is a critical differentiator for experimental designs requiring target-specific pharmacological tools devoid of Ras-pathway confounding.

Target selectivity Rce1 inhibition Off-target profiling

Cross-Serotype BoNT Binding Energy Profile: NSC1012 Exhibits a Tighter and More Consistent Docking Energy Range Than NSC1011

In silico molecular docking studies across four botulinum neurotoxin serotypes (BoNT/A, /B, /E, and /F) revealed that NSC1012 (CAS 5394-35-4) and NSC1011 exhibit distinct binding energy profiles [1]. NSC1012 displayed binding energies ranging from −9.84 to −7.23 kcal/mol across the four serotype light chains, whereas NSC1011 showed a broader and more variable range from −9.70 to −4.27 kcal/mol [1]. The narrower energy range of NSC1012 (spanning 2.61 kcal/mol) compared to NSC1011 (spanning 5.43 kcal/mol) indicates more consistent binding across BoNT serotypes. Additionally, in the 2024 study of NSC1012-derived analogs, the parent scaffold yielded hit compounds with binding energies for BoNT/A ranging from −11.65 to −7.24 kcal/mol, for BoNT/B from −10.69 to −6.91 kcal/mol, for BoNT/E from −8.18 to −5.30 kcal/mol, and for BoNT/F from −8.94 to −6.86 kcal/mol [2].

Molecular docking Botulinum neurotoxin serotypes Binding energy

Cytotoxicity and Hemolytic Safety Profile of NSC1012-Derived Analogs: Quantitative CC50 and Hemolysis Data Supporting a Favorable Therapeutic Window

Derivatives synthesized from the NSC1012 (CAS 5394-35-4) scaffold were evaluated for cytotoxicity and hemolytic activity [1]. The NSC1012-derived analogs displayed no significant hemolytic activity at concentrations up to 500 µM and exhibited low cytotoxicity with CC50 values ranging from 105.94 to 80.97 µM across tested cell lines [1]. This places the cytotoxic threshold substantially above the BoNT/E inhibitory IC50 of the parent compound (55.45 µM), indicating a favorable selectivity window. In vivo evaluation in mice established a No Observed Adverse Effect Level (NOAEL) dose of 25 mM, with no significant differences in biochemical parameters between control and treated groups [1]. By comparison, structurally related 8-hydroxyquinoline Mannich bases studied by Pape et al. (2018) exhibited IC50 values in the sub- to low micromolar range (0.2–3.3 μM) against MES-SA/Dx5 cancer cells, demonstrating that the anthranilic acid-substituted 7-position architecture of the NSC1012 scaffold yields a markedly different toxicity profile than simpler 7-aminomethyl-8-HQ Mannich bases [2].

Cytotoxicity profiling Hemolytic activity Safety pharmacology

Metal Chelation Architecture: Ortho-Carboxyl Provides a Tridentate N,O,O-Donor Set Distinct from Para-Isomer and Parent 8-Hydroxyquinoline

The ortho-substituted anthranilic acid moiety in NSC1012 (CAS 5394-35-4) structurally enables a tridentate N,O,O-coordination mode involving the quinoline nitrogen, the 8-hydroxyl oxygen, and the ortho-carboxyl oxygen of the anthranilic acid fragment . This contrasts with the para-isomer NSC1011, where the carboxyl group is positioned distal to the chelating 8-HQ core and cannot participate in the same chelate ring formation [1]. In the broader class of 8-hydroxyquinoline-derived Mannich bases, metal-binding properties—including conditional stability constants (pCu, pFe values) and redox behavior of Cu(II) and Fe(III) complexes—are exquisitely sensitive to the nature and position of substituents at the 7-position of the quinoline ring [2]. The 8-HQ reference compound (Q-1) exhibits pCu = 15.1 and pFe = 13.0, while 7-substituted Mannich bases show systematically lower metal-binding affinities (e.g., Q-4: pCu = 13.0, pFe = 6.8), directly correlating with altered cytotoxic potency [2]. NSC1012, bearing both a 7-substituent and an ortho-carboxyl group, is expected to display a unique metal-binding fingerprint distinct from both the parent 8-HQ and the para-isomer.

Coordination chemistry Tridentate ligand Metal chelation geometry

Optimal Research and Industrial Application Scenarios for Anthranilic Acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- (CAS 5394-35-4) Based on Quantified Differentiation Evidence


Botulinum Neurotoxin Inhibitor Discovery — Pan-Serotype Scaffold with Defined Target Selectivity

CAS 5394-35-4 (NSC1012) is the preferred starting scaffold for structure–activity relationship (SAR) campaigns targeting botulinum neurotoxins when (a) consistent binding across multiple BoNT serotypes is required and (b) Rce1-mediated off-target activity must be avoided. The scaffold's narrower cross-serotype binding energy range (−9.84 to −7.23 kcal/mol across BoNT/A, /B, /E, /F) compared to the para-isomer [1] supports pan-serotype inhibitor development, while the absence of Rce1 inhibitory activity (in contrast to NSC1011's IC50 of 6.9 µM) prevents confounding effects on Ras localization pathways [2]. The 2024 study demonstrated that NSC1012-derived analogs achieve binding energies of −11.65 to −5.30 kcal/mol across serotypes with CC50 values of 80.97–105.94 µM, providing a quantifiable therapeutic window for hit-to-lead optimization .

Coordination Chemistry and Metalloenzyme Inhibitor Design — Tridentate N,O,O-Donor Ligand Platform

The ortho-carboxyl substitution in CAS 5394-35-4 provides a tridentate N,O,O-coordination environment unavailable from the para-isomer or parent 8-hydroxyquinoline [1]. This architecture is suited for studying the effect of chelate ring size and denticity on metal complex stability, redox potential, and biological activity. Class-level evidence demonstrates that 7-substituted 8-HQ Mannich bases exhibit conditional stability constants (pCu, pFe) spanning a 6 log-unit range depending on substituent, with pKa(OH) linearly correlated to cytotoxic IC50 [2]. Researchers investigating structure–property relationships in metal-chelating pharmacophores can use NSC1012 to probe how an additional carboxyl donor modulates metal-binding thermodynamics and resultant biological outcomes.

Regioisomer-Controlled Pharmacological Tool Compound for Chemical Biology Studies

For chemical biology experiments requiring a matched molecular pair to dissect the contribution of carboxyl positional isomerism to target engagement, CAS 5394-35-4 (ortho) and CAS 5335-97-7 (para) constitute a well-characterized regioisomer pair with documented differential activity [1]. The ortho-isomer (NSC1012) inhibits BoNT/E with IC50 = 55.45 µM and KD = 6.51 × 10⁻⁶ M, while the para-isomer (NSC1011) inhibits BoNT/E with IC50 = 31.25 µM and KD = 5.54 × 10⁻⁷ M, and additionally inhibits Rce1 (IC50 = 6.9 µM) [2]. This paired set enables systematic investigation of how carboxyl position modulates binding mode, target selectivity, and polypharmacology within a constant molecular framework.

Low-Toxicity Starting Point for Anti-Toxin Therapeutic Development

NSC1012-derived analogs demonstrate a favorable safety profile with no hemolytic activity up to 500 µM, CC50 values exceeding 80 µM, and an in vivo NOAEL of 25 mM in mice [1]. Compared to simpler 8-HQ Mannich bases that exhibit anticancer cytotoxicity at sub-micromolar concentrations (IC50 = 0.2–3.3 µM) [2], the NSC1012 scaffold is approximately 25- to 500-fold less cytotoxic. This differentiated toxicity profile makes CAS 5394-35-4 particularly suitable for anti-toxin therapeutic programs where selective inhibition of the bacterial toxin must be achieved without host cell damage—a critical requirement for post-exposure botulism countermeasure development.

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